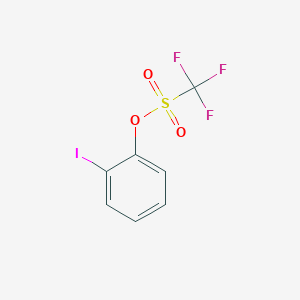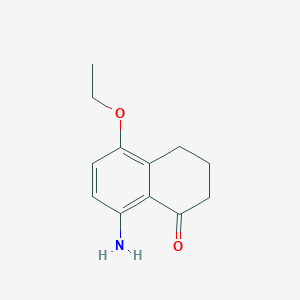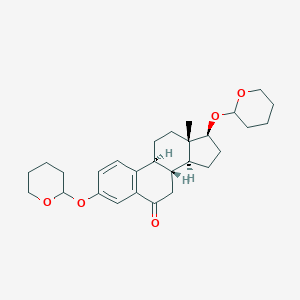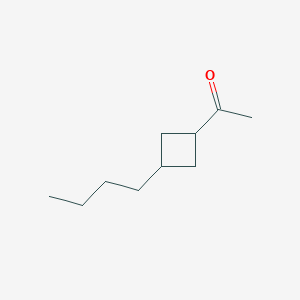
1-(3-Butylcyclobutyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Butylcyclobutyl)ethanone, also known as BCM-95, is a natural compound derived from turmeric. This compound has gained significant attention in the scientific community due to its potential therapeutic properties. BCM-95 has been studied extensively for its anti-inflammatory and antioxidant effects, which make it a promising candidate for the treatment of various diseases.
Mechanism Of Action
1-(3-Butylcyclobutyl)ethanone works by inhibiting the activity of various enzymes and proteins that are involved in the inflammatory response. It also has antioxidant properties, which help to protect cells from damage caused by free radicals. The compound has been shown to modulate the activity of various signaling pathways, which play a role in the development of chronic diseases.
Biochemical And Physiological Effects
1-(3-Butylcyclobutyl)ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. The compound has also been shown to improve cognitive function, mood, and immune function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(3-Butylcyclobutyl)ethanone in lab experiments is its high purity and consistency. The compound is also relatively easy to obtain and has a low toxicity profile. However, one limitation of using 1-(3-Butylcyclobutyl)ethanone in lab experiments is that it may not accurately reflect the effects of the compound in vivo.
Future Directions
There are several future directions for the study of 1-(3-Butylcyclobutyl)ethanone. One area of research is the development of new formulations and delivery methods for the compound. Another area of research is the investigation of 1-(3-Butylcyclobutyl)ethanone's potential use in the treatment of various diseases, including Alzheimer's disease, depression, and anxiety. Additionally, more research is needed to better understand the mechanisms underlying 1-(3-Butylcyclobutyl)ethanone's therapeutic effects.
Synthesis Methods
1-(3-Butylcyclobutyl)ethanone is extracted from turmeric using a patented process that involves a combination of solvent extraction and chromatography. The process yields a highly purified form of the compound, which is then used for further research and development.
Scientific Research Applications
1-(3-Butylcyclobutyl)ethanone has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. 1-(3-Butylcyclobutyl)ethanone has also been studied for its potential use in the treatment of Alzheimer's disease, depression, and anxiety.
properties
CAS RN |
154885-08-2 |
|---|---|
Product Name |
1-(3-Butylcyclobutyl)ethanone |
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-(3-butylcyclobutyl)ethanone |
InChI |
InChI=1S/C10H18O/c1-3-4-5-9-6-10(7-9)8(2)11/h9-10H,3-7H2,1-2H3 |
InChI Key |
AIFNLIZVRXEKQU-UHFFFAOYSA-N |
SMILES |
CCCCC1CC(C1)C(=O)C |
Canonical SMILES |
CCCCC1CC(C1)C(=O)C |
synonyms |
Ethanone, 1-(3-butylcyclobutyl)-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



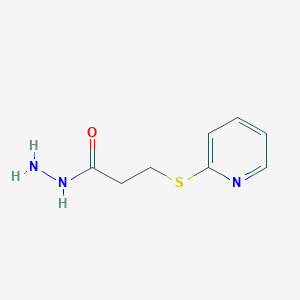
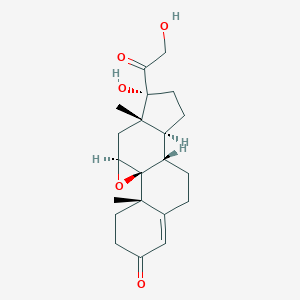
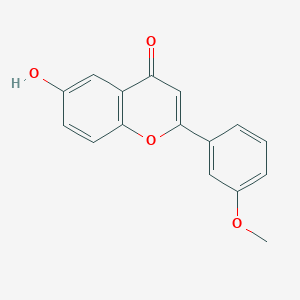
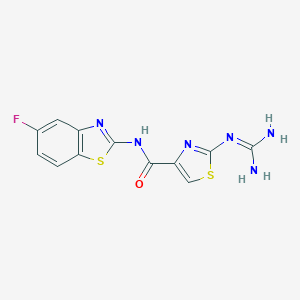
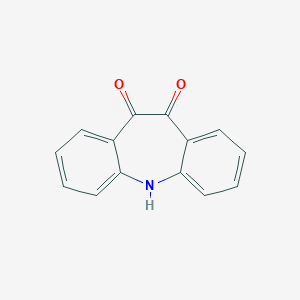
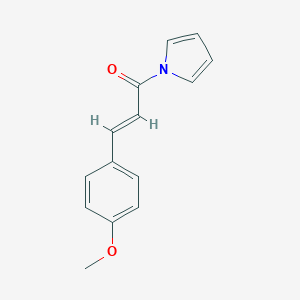
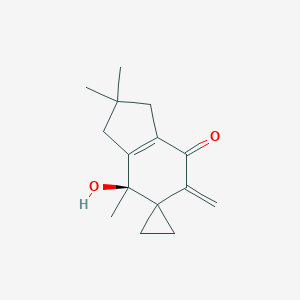
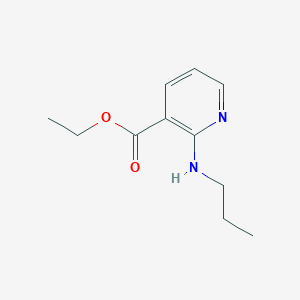
![6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B137859.png)
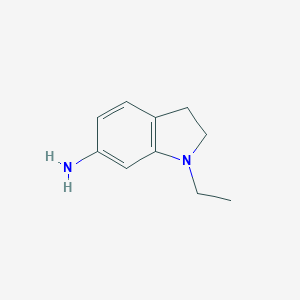
![[5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B137862.png)
